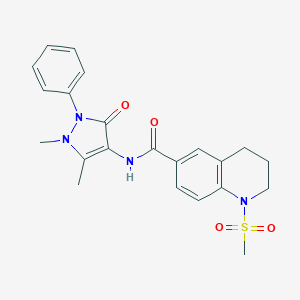
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(methylsulfonyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(methylsulfonyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide, also known as DMPTQ, is a synthetic compound that has attracted significant attention in scientific research. DMPTQ is a quinoline derivative that has been found to exhibit a range of biological activities, making it a promising candidate for drug development.
作用机制
The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(methylsulfonyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(methylsulfonyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. It has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(methylsulfonyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(methylsulfonyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide has also been found to induce apoptosis in cancer cells and inhibit the growth of cancer cells. Additionally, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(methylsulfonyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide has been found to exhibit antibacterial activity against a range of bacterial strains.
实验室实验的优点和局限性
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(methylsulfonyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(methylsulfonyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide has also been extensively studied, and its properties and activities are well characterized. However, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(methylsulfonyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide also has some limitations for lab experiments. It is a synthetic compound that may not accurately represent the properties and activities of natural compounds. Additionally, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(methylsulfonyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide may have limited solubility in certain solvents, which may affect its use in certain experiments.
未来方向
There are several future directions for research on N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(methylsulfonyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide. One area of research is the development of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(methylsulfonyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide-based drugs for the treatment of cancer and other diseases. N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(methylsulfonyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent. Another area of research is the elucidation of the mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(methylsulfonyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide. Further studies are needed to fully understand how N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(methylsulfonyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide inhibits enzymes and signaling pathways. Finally, future research could focus on the synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(methylsulfonyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide derivatives with improved properties and activities.
合成方法
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(methylsulfonyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide can be synthesized using a multi-step process that involves the reaction of 2-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-3,5-dicarboxylic acid with methylsulfonyl chloride, followed by the reaction with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. The final product is obtained through the reduction of the resulting intermediate compound using sodium borohydride.
科学研究应用
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(methylsulfonyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide has been extensively studied for its potential use in the treatment of various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(methylsulfonyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. It has also been found to exhibit antibacterial activity against a range of bacterial strains, including MRSA.
属性
产品名称 |
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(methylsulfonyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide |
|---|---|
分子式 |
C22H24N4O4S |
分子量 |
440.5 g/mol |
IUPAC 名称 |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-methylsulfonyl-3,4-dihydro-2H-quinoline-6-carboxamide |
InChI |
InChI=1S/C22H24N4O4S/c1-15-20(22(28)26(24(15)2)18-9-5-4-6-10-18)23-21(27)17-11-12-19-16(14-17)8-7-13-25(19)31(3,29)30/h4-6,9-12,14H,7-8,13H2,1-3H3,(H,23,27) |
InChI 键 |
BWJNXEGCGKLVMF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC4=C(C=C3)N(CCC4)S(=O)(=O)C |
规范 SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC4=C(C=C3)N(CCC4)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B270550.png)
![1-[(4-chlorophenyl)sulfonyl]-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]prolinamide](/img/structure/B270552.png)
![N-(6-acetyl-1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]prolinamide](/img/structure/B270553.png)
![Ethyl 5-{[4-(dimethylamino)benzoyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B270555.png)
![1-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-4-morpholino-2-naphthol](/img/structure/B270558.png)
![2-hydroxy-N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B270559.png)
![N~1~-[3-methoxy-4-(2-morpholino-2-oxoethoxy)phenyl]-1-adamantanecarboxamide](/img/structure/B270561.png)

![N-[2-(2-sulfanyl-1H-benzimidazol-1-yl)ethyl]-1-adamantanecarboxamide](/img/structure/B270563.png)
![[4-(4-Acetylpiperazin-1-yl)-3-methylphenyl]amine](/img/structure/B270569.png)
![2-[(4-methylbenzyl)sulfonyl]-N-phenylacetamide](/img/structure/B270571.png)
![N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide](/img/structure/B270573.png)
![N-[3-(anilinosulfonyl)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B270574.png)
![N-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}biphenyl-2-carboxamide](/img/structure/B270575.png)